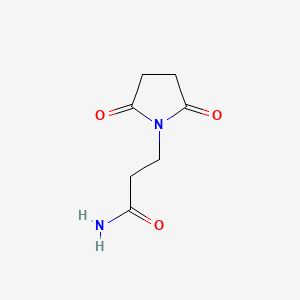

![molecular formula C9H14ClN3OS B2577823 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine CAS No. 1210287-28-7](/img/structure/B2577823.png)

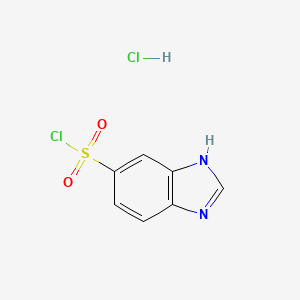

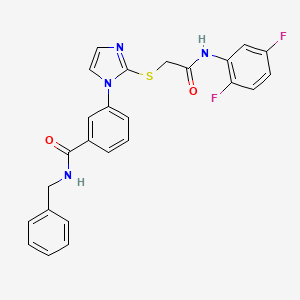

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine, also known as CTM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Antinociceptive Agents

The 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system. These compounds have shown promising results in increasing the reaction times of mice in hot-plate and tail-clip tests, indicating a centrally mediated antinociceptive activity. Additionally, they have demonstrated a significant decrease in writhing behavior, pointing out the peripherally mediated antinociceptive activity .

Antibacterial Activity

Research has highlighted the antibacterial properties of 1,3,4-thiadiazole derivatives. They have been found to exhibit inhibitory effects on various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . The compounds’ interaction with bacterial proteins has been supported by docking studies, suggesting their potential as antibacterial agents .

Anticancer Agents

Thiadiazole derivatives have also been explored for their anticancer effects . In studies involving Panc-1 cells, certain compounds displayed an anticancer effect comparable to that of sorafenib, a known anticancer drug. This suggests the potential application of these derivatives as therapeutic agents in cancer treatment .

Anti-Inflammatory Activity

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been identified, with some derivatives showing significant inhibition of paw edema. This effect is comparable to that of indomethacin, a standard anti-inflammatory drug, indicating the compounds’ potential as anti-inflammatory agents .

Analgesic Design

The fear of addiction and tolerance related to opioid analgesics has led to the exploration of thiadiazole derivatives as alternatives. These compounds act by inhibiting cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), and are being considered for the design of new analgesic molecules .

CT-DNA Binding Studies

Thiadiazole derivatives have been studied for their interaction with calf thymus-DNA (CT-DNA). The mechanism of this interaction has been investigated using UV-vis spectroscopic methods, which could have implications for understanding the compounds’ role in genetic material interactions .

properties

IUPAC Name |

4-[(5-chlorothiadiazol-4-yl)methyl]-2,5-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-6-5-14-7(2)3-13(6)4-8-9(10)15-12-11-8/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCPFRCXTJZDAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)C)CC2=C(SN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)

![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577744.png)

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)